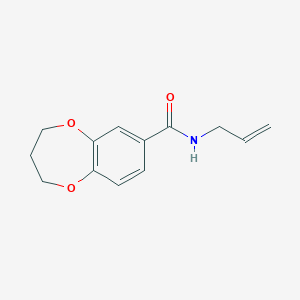![molecular formula C17H15FN2O B7465279 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound exhibits inhibitory effects on the signal transducer and activator of transcription 3 (STAT3), a transcription factor that plays a crucial role in regulating cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide involves the inhibition of STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in regulating cell growth and differentiation. Aberrant activation of STAT3 has been implicated in the progression of various types of cancer. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is necessary for its transcriptional activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-tumor effects both in vitro and in vivo. In addition, this compound has been found to suppress angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This compound has also been reported to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has several advantages for lab experiments. It exhibits good solubility in water and organic solvents, making it easy to handle and use in experiments. In addition, this compound has been shown to be stable under physiological conditions. However, one of the limitations of this compound is its low bioavailability, which limits its efficacy in vivo.
Direcciones Futuras
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. One of the future directions for this compound is to develop more potent analogs with improved bioavailability and pharmacokinetic properties. In addition, combination therapy with this compound and other anti-cancer agents could be explored to enhance its efficacy in cancer treatment. Furthermore, the role of STAT3 in other diseases, such as inflammatory disorders and autoimmune diseases, could be investigated to explore the potential therapeutic applications of this compound beyond cancer treatment.
Métodos De Síntesis
The synthesis of 3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide involves the reaction of 3-cyano-N-methylbenzamide with 4-fluoro-1-iodobenzene in the presence of a palladium catalyst. The final product is obtained through purification by column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of STAT3 by this compound has been shown to suppress tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(14-6-8-16(18)9-7-14)20(2)17(21)15-5-3-4-13(10-15)11-19/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYKERALODNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)

![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)



![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
